molecular formula C8H6N6O B6274912 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine CAS No. 2742652-65-7

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine

Cat. No.: B6274912
CAS No.: 2742652-65-7
M. Wt: 202.2
InChI Key:
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Description

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine is a heterocyclic compound that features both a tetrazole and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with cyanogen bromide to form 2-cyanobenzoxazole, which is then reacted with sodium azide to introduce the tetrazole ring . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines.

    Substitution: Formation of azide derivatives.

Mechanism of Action

The mechanism by which 6-(1H-1,2,3,4-tetrazol-5-yl)-1,3-benzoxazol-2-amine

Properties

CAS No.

2742652-65-7

Molecular Formula

C8H6N6O

Molecular Weight

202.2

Purity

93

Origin of Product

United States

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